Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 333954-85-1 and Linear Formula: C16H22FNO3 . It has a molecular weight of 295.35 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 . This code represents the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Synthesis as an Intermediate : Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate and its derivatives have been synthesized as intermediates in the production of biologically active compounds. For instance, one study detailed the synthesis of a related compound as an intermediate in crizotinib production, a drug used for treating lung cancer (Kong et al., 2016).
Molecular Structure and Characterization : The molecular structures of this compound derivatives have been characterized using various spectroscopic techniques. For instance, X-ray diffraction studies, LCMS, NMR, and IR have been employed to confirm the structures of synthesized compounds (Sanjeevarayappa et al., 2015).
Applications in Drug Development
Key Intermediate in Drug Synthesis : This compound acts as a crucial intermediate in the synthesis of various drugs. For example, it has been used in the synthesis of Vandetanib, a medication used to treat certain types of cancer (Wang et al., 2015).
Foundation for Pharmacologically Active Cores : Certain this compound derivatives provide pharmacologically useful cores, highlighting their potential in drug discovery and development. For example, a sterically congested piperazine derivative was synthesized for its novel chemistry, offering a platform for further pharmacological exploration (Gumireddy et al., 2021).
Biological Activity Assessment
In Vitro Biological Evaluation : Some derivatives have been evaluated for their biological activities. A study reported on the in vitro antibacterial and anthelmintic activities of a synthesized compound, revealing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Microbiological Model for Metabolism Studies : The compound and its derivatives have been used in microbiological models to study the metabolism of certain receptor antagonists. For instance, Cunninghamella fungi were employed as a model to study the metabolism of a compound derived from this compound, demonstrating its utility in early ADME-Tox assays (Pękala et al., 2012).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can lead to the inhibition of certain enzymes, such as kinases, which are involved in phosphorylation processes. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown into metabolites. These metabolic processes can affect the levels of other metabolites in the cell, influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSVJZNADORQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679413 | |
Record name | tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333954-85-1 | |
Record name | tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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